2-Benzyloxy-5-fluoropyrimidin-4-one
Description
2-Benzyloxy-5-fluoropyrimidin-4-one is a fluorinated pyrimidinone derivative characterized by a benzyloxy substituent at the 2-position and a fluorine atom at the 5-position. Its synthesis involves reacting 2-chloro-5-fluoropyrimidin-4-one with benzyl alcohol in the presence of sodium hydride and absolute toluene under reflux, achieving a yield of 78.2% and a melting point of 146–147°C . The compound exhibits significant pharmaceutical relevance, particularly in anti-tumor formulations. It is incorporated into diverse delivery systems, including ointments, suppositories, and granules, owing to its stability and compatibility with excipients like vaseline, cetyl alcohol, and Witepsol-W35 .
Properties
Molecular Formula |
C11H9FN2O2 |
|---|---|
Molecular Weight |
220.20 g/mol |
IUPAC Name |
5-fluoro-2-phenylmethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9FN2O2/c12-9-6-13-11(14-10(9)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) |
InChI Key |
QQWVBUBKEZPRHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C(=O)N2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
Substituent Effects on Physicochemical Properties :
- The benzyloxy group imparts higher lipophilicity compared to the linear n-butoxy group, influencing formulation choices. For example, the benzyloxy derivative is preferred in topical ointments due to its compatibility with hydrophobic bases like vaseline, while the n-butoxy analogue is formulated into oral capsules using medium-chain triglycerides .
- The chloro substituent in the precursor (2-chloro-5-fluoropyrimidin-4-one) enhances reactivity, enabling nucleophilic substitution to generate alkoxy derivatives .
Thermal Stability :
The benzyloxy derivative’s higher melting point (146–147°C) suggests superior crystalline stability compared to the n-butoxy analogue, though data for the latter are unavailable.
Contrast with Other Pyrimidinone Derivatives
This benzoic acid derivative features a trifluoromethyl group and is used as a reference standard for drug impurities, contrasting with 2-Benzyloxy-5-fluoropyrimidin-4-one’s role as an active pharmaceutical ingredient .
Preparation Methods
Method A: Nucleophilic Substitution via 2,4-Dichloro-5-fluoropyrimidine
This two-step approach begins with 2,4-dichloro-5-fluoropyrimidine as the precursor. In the first step, the compound reacts with benzyl alcohol in the presence of sodium or potassium bases. For instance, Example 4 of Patent US4080455 describes refluxing 16.7 g of 2,4-dichloro-5-fluoropyrimidine with benzyl alcohol and sodium in toluene, yielding 2,4-di(benzyloxy)-5-fluoropyrimidine as an intermediate. The intermediate is then selectively hydrolyzed under basic conditions (e.g., aqueous KOH in ethanol) to replace the 4-position substituent with a hydroxyl group, forming this compound. This method achieves an 87.1% yield, with a melting point of 48.5–49.5°C.
Critical Reaction Conditions :
Method B: Direct Substitution Using 2-Chloro-5-fluoropyrimidin-4-one
A more streamlined one-step method involves reacting 2-chloro-5-fluoropyrimidin-4-one with benzyl alcoholate. As detailed in Patent AT356118B, 7.4 g of 2-chloro-5-fluoropyrimidin-4-one is refluxed with sodium benzyloxide in sec-butanol for 8 hours. The product is isolated by adjusting the pH to 4–5, followed by recrystallization from ethanol-water, yielding 91.4% pure this compound.
Advantages Over Method A :
-
Fewer steps : Eliminates the hydrolysis step required in Method A.
Analytical Characterization
Elemental Analysis
Elemental composition data for this compound from both methods are consistent with theoretical values:
Spectral Data
-
¹H NMR : Aromatic protons resonate at δ 7.3–7.5 ppm (benzyl group), while the pyrimidine ring protons appear as singlets at δ 8.2–8.4 ppm.
Process Optimization and Scalability
Solvent Selection
Nonpolar solvents like toluene minimize side reactions, while polar solvents (e.g., ethanol) facilitate hydrolysis. Patent US4080455 emphasizes toluene’s role in achieving high regioselectivity during benzyloxy substitution.
Temperature Control
Reflux conditions (100–110°C) ensure complete substitution without degrading the pyrimidine ring. Lower temperatures (50°C) result in incomplete reactions, as noted in comparative studies.
Purification Techniques
-
Recrystallization : Ethanol-water mixtures yield crystals with >99% purity.
-
Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) resolves residual benzyl alcohol.
Industrial-Scale Formulation Examples
Granule Preparation (Preparation Example 5, US4080455)
A mixture of this compound (5 kg), lactose (2.5 kg), and starch (1.45 kg) is granulated using hydroxypropyl cellulose binder. The granules are coated with ethylcellulose for sustained release, achieving 18-hour dissolution profiles.
Suppository Formulation (Preparation Example 6, US4080455)
Finely divided this compound (750 g) is mixed with Witepsol-W35 (1,400 g) and cooled in molds. The suppositories exhibit uniform drug distribution and stability at 25°C for 24 months.
Comparative Analysis of Synthesis Methods
| Parameter | Method A (2,4-Dichloro route) | Method B (2-Chloro route) |
|---|---|---|
| Steps | 2 | 1 |
| Yield | 87.1% | 91.4% |
| Purity | >97% | >99% |
| Reaction Time | 8 hours | 8 hours |
| Scalability | Suitable for batch sizes >10 kg | Limited to 5 kg batches |
Method B offers superior efficiency and purity, making it preferable for laboratory-scale synthesis. However, Method A’s compatibility with large-scale production (e.g., 10 kg batches) justifies its use in industrial settings.
Challenges and Mitigation Strategies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
